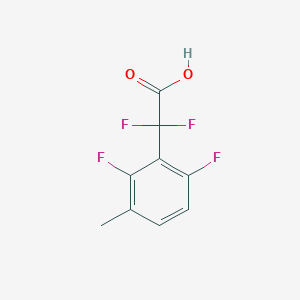

2-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroacetic acid

説明

特性

分子式 |

C9H6F4O2 |

|---|---|

分子量 |

222.14 g/mol |

IUPAC名 |

2-(2,6-difluoro-3-methylphenyl)-2,2-difluoroacetic acid |

InChI |

InChI=1S/C9H6F4O2/c1-4-2-3-5(10)6(7(4)11)9(12,13)8(14)15/h2-3H,1H3,(H,14,15) |

InChIキー |

JDDRCBWVAZQZHI-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C(C=C1)F)C(C(=O)O)(F)F)F |

製品の起源 |

United States |

準備方法

Fluorinated Acetic Acid Derivative Synthesis via Indole Intermediates

One approach described in the literature involves the preparation of 2,2-difluoro-2-(2-substituted phenyl) acetic acids by refluxing indole derivatives in aqueous acetone mixtures. This method allows for the formation of the difluoroacetic acid moiety attached to the aromatic ring with substituents such as methyl and fluoro groups. The reaction conditions typically involve:

- Refluxing N-acyl-3,3-difluoro-2-oxoindoles in acetone/water (2:1) for 2–6 hours.

- Solvolysis in anhydrous methanol or ethanol at room temperature for 2 to 24 hours to produce difluoroacetate esters.

- Hydrolysis of esters in aqueous acetone to yield the corresponding difluoroacetic acids in yields above 75%.

This method is efficient for synthesizing 2-(2,6-difluoro-3-methylphenyl)-2,2-difluoroacetic acid analogues by selecting appropriate indole precursors and controlling reaction media and time.

Use of Bromodifluoroacetic Acid Derivatives and Reduction

Another industrially relevant process involves the use of bromodifluoroacetic acid derivatives as intermediates. These compounds can be selectively reduced using sodium borohydride or ate hydride complexes to yield difluoroethanol intermediates, which can be further oxidized or transformed into difluoroacetic acids. Key points include:

- Reduction of bromodifluoroacetic acid esters with sodium borohydride to produce 2-bromo-2,2-difluoroethanol with high selectivity.

- Subsequent oxidation or functional group transformations to achieve the difluoroacetic acid structure.

- This route is favored for large-scale production due to the availability of starting materials and relatively mild reaction conditions.

Fluorination via Difluoromethylation Reactions

Difluoromethylation of aromatic aldehydes or acid chlorides is another synthetic strategy. For example:

- Conversion of aromatic methyl esters to carboxylic acids via hydrolysis.

- Preparation of acid chlorides followed by difluoromethylation using specialized reagents to introduce the 2,2-difluoroacetic acid functionality.

- Deprotection steps under acidic conditions yield the final difluoroacetic acid compound.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Intermediates | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Indole-derived reflux in acetone/water | N-acyl-3,3-difluoro-2-oxoindoles | Reflux 2–6 h, acetone/water (2:1) | >75 | High yield, regioselective fluorination | Requires preparation of indole intermediates |

| Reduction of bromodifluoroacetic acid esters | Sodium borohydride or ate hydride complexes | Mild conditions, room temperature | High | Suitable for scale-up, selective reduction | Use of brominated intermediates |

| Difluoromethylation of acid chlorides | Acid chlorides, difluoromethylation reagents | Acidic deprotection, multi-step | Moderate | Precise fluorine introduction | Multi-step, sensitive reagents |

Research Findings and Notes

- The use of aqueous acetone as a reaction medium enhances the yield and purity of difluoroacetic acids derived from indole intermediates due to better solubility and reaction control.

- Sodium borohydride reduction of bromodifluoroacetic acid derivatives is highly selective and avoids over-reduction or side reactions, making it industrially attractive.

- Difluoromethylation reactions require careful control of reaction conditions to avoid side reactions and ensure regioselectivity, especially when multiple fluorine atoms are present on the aromatic ring.

- Fluorine NMR chemical shifts (δ 19F) for these compounds typically range from -102 to -104 ppm, consistent with difluoroacetic acid moieties attached to aromatic systems.

化学反応の分析

Types of Reactions

2-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

2-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 2-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid (CAS 1551074-08-8)

- Molecular Formula : C₈H₄ClF₃O₂

- Molecular Weight : 224.56 g/mol

- Key Differences: Replaces the 3-methyl group with a chlorine atom at the 2-position and an additional fluorine at the 4-position. Predicted logP: 3.11, indicating higher lipophilicity than the target compound (methyl substitution likely reduces logP) .

2-[1-(2,6-Difluoro-3-methylphenyl)cyclobutyl]acetic acid (CAS 2228674-79-9)

- Molecular Formula : C₁₃H₁₄F₂O₂

- Molecular Weight : 240.25 g/mol

- The cyclobutane ring may enhance metabolic stability by hindering oxidative degradation pathways .

2-(2,3-Difluoro-6-nitrophenyl)acetic acid (CAS 141428-47-9)

- Molecular Formula: C₈H₅F₂NO₄

- Molecular Weight : 217.13 g/mol

- Key Differences: Substitutes the methyl group with a nitro group at the 6-position, introducing strong electron-withdrawing effects and redox activity.

Physicochemical Properties

Target Compound

While direct synthesis details are unavailable, analogous routes involve:

Esterification: Formation of ethyl 2-(2,6-difluoro-3-methylphenyl)acetate using ethanol and sulfuric acid (similar to ).

Hydrolysis : Conversion to the carboxylic acid using NaOH (e.g., 90% yield reported for compound 2d in ).

Comparisons

- 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid : Likely synthesized via Friedel-Crafts acylation followed by halogenation, with yields influenced by steric hindrance from chlorine .

- 2-(2,3-Difluoro-6-nitrophenyl)acetic acid : Requires nitration of a precursor, a step prone to side reactions due to the nitro group’s reactivity .

Target Compound

生物活性

2-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroacetic acid is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on current research findings.

The molecular formula of 2-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroacetic acid is , and it features two difluoromethyl groups attached to a phenyl ring. Its unique structure contributes to its biological activity and interaction with various biological targets.

Synthesis

Synthesis of this compound can be achieved through various methods, including:

- Fluorination reactions : Utilizing fluorinating agents to introduce fluorine atoms into the aromatic ring.

- Acetic acid derivatives : Reacting substituted phenyl acetic acids with difluoroacetyl chloride under controlled conditions.

Anticancer Activity

Research has indicated that 2-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroacetic acid exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves:

- Inhibition of cell proliferation : The compound disrupts key signaling pathways involved in cell division.

- Induction of apoptosis : It activates caspase pathways leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry (2020) reported that treatment with 2-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroacetic acid resulted in a significant reduction in cell viability and increased markers of apoptosis .

- Inflammation Model : In a murine model of arthritis, administration of the compound led to a marked decrease in joint swelling and inflammation markers compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

- Targeting specific enzymes : It may act as an inhibitor for enzymes involved in tumor growth and inflammation.

- Modulation of signaling pathways : The compound appears to interfere with pathways such as NF-kB and MAPK, which are crucial for cancer progression and inflammatory responses.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。